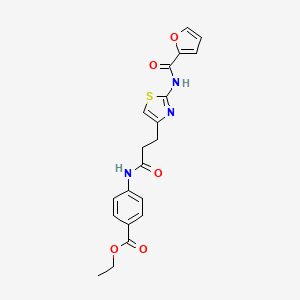
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), which is a key signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also highly soluble in water, which makes it easy to use in various assays. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, this compound has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate. One potential area of research is the development of this compound-based drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound. Further studies are also needed to determine the long-term effects of this compound and its potential interactions with other drugs. Finally, more research is needed to determine the safety and efficacy of this compound in vivo.
Métodos De Síntesis
The synthesis of Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate involves the reaction of 2-furan carboxylic acid with thionyl chloride to form 2-furan carboxylic acid chloride. This intermediate is then reacted with 2-amino-4-(2-furyl)thiazole to form 2-(furan-2-carboxamido)thiazol-4-yl)propanoic acid. The final step involves reacting this intermediate with ethyl 4-aminobenzoate to form this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate has been extensively studied for its potential applications in various research areas. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
ethyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-27-19(26)13-5-7-14(8-6-13)21-17(24)10-9-15-12-29-20(22-15)23-18(25)16-4-3-11-28-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAMMAMOZAASDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2899402.png)
![3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2899403.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2899406.png)



![N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide](/img/structure/B2899414.png)

![6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2899416.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2899420.png)
![[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2899421.png)
